molecular formula C6H5BrN4 B14093678 3-Bromoimidazo[1,2-a]pyrazin-6-amine CAS No. 1369232-19-8

3-Bromoimidazo[1,2-a]pyrazin-6-amine

Cat. No.: B14093678
CAS No.: 1369232-19-8
M. Wt: 213.03 g/mol
InChI Key: CBIHQROXONDUAN-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyrazin-6-amine is a heterocyclic compound that features a bromine atom at the 3-position and an amine group at the 6-position of the imidazo[1,2-a]pyrazine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromoimidazo[1,2-a]pyrazin-6-amine can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions. For instance, the compound can be obtained via a one-pot tandem cyclization/bromination process in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant . This method does not require a base and is efficient for producing the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromoimidazo[1,2-a]pyrazin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkylamines can yield aminated derivatives, while cyclization reactions can produce various fused heterocyclic compounds .

Mechanism of Action

The mechanism of action of 3-Bromoimidazo[1,2-a]pyrazin-6-amine involves its interaction with specific molecular targets, although detailed studies are limited. The compound’s effects are likely mediated through its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules, influencing their function and activity .

Comparison with Similar Compounds

3-Bromoimidazo[1,2-a]pyrazin-6-amine can be compared with other similar compounds, such as:

Properties

CAS No.

1369232-19-8

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

3-bromoimidazo[1,2-a]pyrazin-6-amine

InChI

InChI=1S/C6H5BrN4/c7-4-1-10-6-2-9-5(8)3-11(4)6/h1-3H,8H2

InChI Key

CBIHQROXONDUAN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(N=CC2=N1)N)Br

Origin of Product

United States

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